![molecular formula C17H11N3O B13988266 3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 56352-91-1](/img/structure/B13988266.png)
3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of acylhydrazides with appropriate reagents. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the use of trifluoromethanesulfonic anhydride to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the inhibition of growth factors, enzymes, and kinases, contributing to its antiproliferative effects . The compound’s ability to bind to nucleic acids and proteins also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 4-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 3-[5-(1-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
Uniqueness
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the naphthalenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications .
Propriétés
Numéro CAS |
56352-91-1 |
|---|---|
Formule moléculaire |
C17H11N3O |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
2-naphthalen-2-yl-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H11N3O/c1-2-5-13-10-14(8-7-12(13)4-1)16-19-20-17(21-16)15-6-3-9-18-11-15/h1-11H |
Clé InChI |
AZPQFNRUQOAFRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)
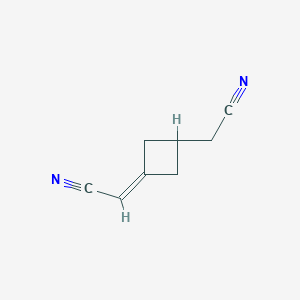
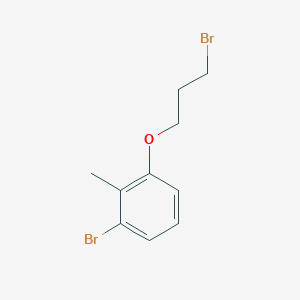

![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
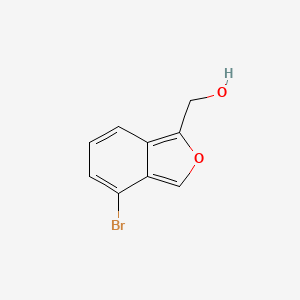
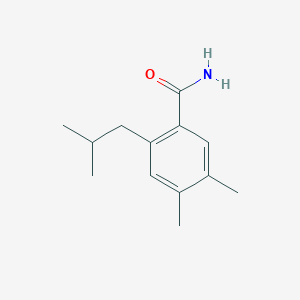

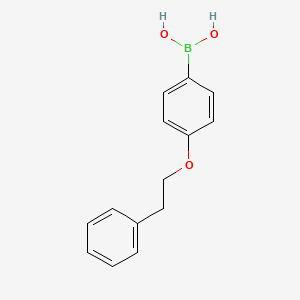
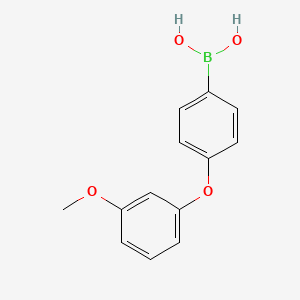
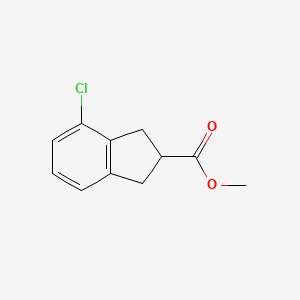
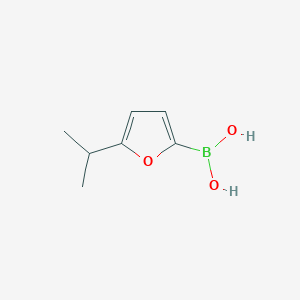
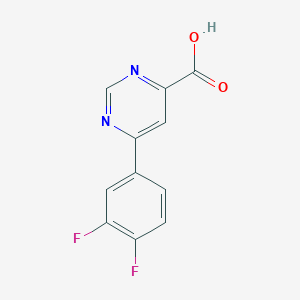
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
